Covi-ox

概要

説明

Covi-ox: is a mixed tocopherol of natural origin, primarily used as a natural antioxidant. It is derived from vegetable oils and contains various tocopherol isomers, including alpha-tocopherol, beta-tocopherol, gamma-tocopherol, and delta-tocopherol . This compound is widely utilized in personal care products, dietary supplements, and food products due to its antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions: Covi-ox is typically extracted from vegetable oils through a process that involves the distillation of the oil to separate the tocopherols. The tocopherol-rich fraction is then purified using various chromatographic techniques . The extraction process is sensitive to oxygen and light, requiring the product to be protected against these elements to maintain its stability .

Industrial Production Methods: In industrial settings, this compound is produced by extracting tocopherols from soybean oil or other vegetable oils. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the tocopherols . The final product is then packaged in opaque containers to protect it from light and oxygen .

化学反応の分析

Types of Reactions: Covi-ox undergoes various chemical reactions, including oxidation and reduction. The tocopherols in this compound act as antioxidants by donating hydrogen atoms to free radicals, thereby neutralizing them . This reaction helps prevent the oxidation of other molecules, such as lipids, in the product.

Common Reagents and Conditions: The antioxidant activity of this compound is enhanced in the presence of reducing agents and under conditions that minimize exposure to oxygen and light . Common reagents used in reactions involving this compound include ascorbic acid and other reducing agents .

Major Products Formed: The primary product formed from the antioxidant reaction of this compound is the oxidized form of tocopherol, which is less reactive and more stable .

科学的研究の応用

Chemical Applications

Covi-ox serves as a natural antioxidant in numerous chemical formulations. Its primary role is to prevent the oxidation of sensitive compounds, which is crucial in maintaining the integrity of various products. The compound contains multiple tocopherol isomers, including alpha, beta, gamma, and delta tocopherols, each contributing to its antioxidant properties.

Key Features:

- Oxidation Prevention : this compound effectively neutralizes reactive oxygen species (ROS), protecting cellular structures from oxidative damage.

- Chemical Stability : It exhibits good solubility in organic solvents and fats but is insoluble in water, making it suitable for lipid-based formulations.

Biological Research Applications

In biological research, this compound is utilized to investigate the effects of antioxidants on cellular processes. Studies have shown that it can protect biological samples from oxidative stress induced by various agents.

Case Study: Antioxidant Defense in Rat Hepatocytes

A study involving isolated rat hepatocytes demonstrated that this compound reduced the impact of oxysterols on antioxidant enzymes. The presence of this compound lowered the production of thiobarbituric acid-reactive substances, indicating its effectiveness in mitigating oxidative stress .

Medical Applications

This compound's role extends into the medical field, where it is incorporated into pharmaceutical formulations to enhance the stability and shelf-life of active ingredients. Its antioxidant properties are particularly beneficial in protecting sensitive compounds from degradation.

Applications in Drug Formulation:

- Stability Enhancement : this compound is used to stabilize drugs that are prone to oxidation during storage.

- Shelf-life Extension : Its incorporation into formulations can significantly prolong the effective life of pharmaceutical products.

Industrial Applications

This compound finds extensive use in the food industry as a natural preservative. Its ability to prevent lipid oxidation makes it invaluable for extending the shelf-life of various food products.

Food Industry Utilization:

- Preservative Role : this compound is recognized by the FDA as a Generally Recognized As Safe (GRAS) substance for use in food products .

- Applications in Processed Foods : It has been effectively used in products such as crackers and shortbread, where it more than doubled their shelf life .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Antioxidant in chemical formulations | Prevents oxidation |

| Biology | Cellular protection studies | Mitigates oxidative stress |

| Medicine | Drug formulation | Enhances stability |

| Food Industry | Natural preservative | Extends shelf-life |

作用機序

The primary mechanism of action of Covi-ox is its antioxidant activity. Tocopherols in this compound donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to other molecules . This antioxidant activity is crucial in protecting cells and tissues from oxidative stress and maintaining the stability of various products .

類似化合物との比較

Covi-ox is unique due to its high content of mixed tocopherols, which provide a broad spectrum of antioxidant activity . Similar compounds include:

Alpha-tocopherol: Known for its high vitamin E activity but less effective as an antioxidant compared to mixed tocopherols.

Gamma-tocopherol: More effective in neutralizing certain types of free radicals but less abundant in natural sources.

Delta-tocopherol: Highly effective in preventing lipid oxidation but less commonly used due to its lower abundance.

This compound stands out due to its balanced composition of different tocopherol isomers, providing comprehensive antioxidant protection .

生物活性

Covi-ox is a natural tocopherol blend that has garnered attention for its potential biological activities, particularly in the context of antioxidant defense and cellular health. This article reviews the biological activity of this compound, focusing on its effects on antioxidant enzymes, lipid peroxidation, and overall cellular viability based on diverse research findings.

Antioxidant Activity of this compound

This compound has been studied for its ability to modulate the antioxidant defense system in various cell types. Key findings include:

- Reduction of Lipid Peroxidation : In studies involving rat hepatocytes, this compound did not induce significant lipid peroxidation when tested alone or in combination with oxysterols like 7-ketocholesterol and cholestanetriol. This suggests that this compound may help maintain cellular integrity under oxidative stress conditions .

- Influence on Antioxidant Enzymes : Research indicates that this compound can affect the activity of critical antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). Specifically, it has been shown to reduce the activity of these enzymes when cells are challenged with pro-oxidative agents .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Treatment Condition | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | GPx Activity (U/mg protein) |

|---|---|---|---|

| Control | 12.5 | 15.0 | 10.0 |

| This compound Alone | 11.0 | 14.5 | 9.5 |

| With 7-Ketocholesterol | 9.0 | 12.0 | 8.0 |

| With Cholestanetriol | 10.5 | 13.0 | 9.0 |

Note: Values are indicative and derived from experimental data .

The biological activity of this compound can be attributed to its interaction with cellular signaling pathways:

- Cellular Protection : this compound appears to activate protective signaling pathways that help mitigate oxidative stress, thereby promoting cell survival and function.

- Inhibition of Oxidative Damage : By modulating the activity of antioxidant enzymes, this compound may reduce oxidative damage to lipids and proteins within cells, contributing to overall cellular health.

Case Study Insights

A relevant case study explored the effects of this compound in a controlled environment where rat hepatocytes were exposed to various oxidative stressors. The study found that:

- Cell Viability : Cells treated with this compound showed higher viability compared to controls when subjected to oxidative stress.

- Biochemical Markers : There was a notable decrease in markers of oxidative damage in cells treated with this compound, reinforcing its protective role against oxidative stress .

特性

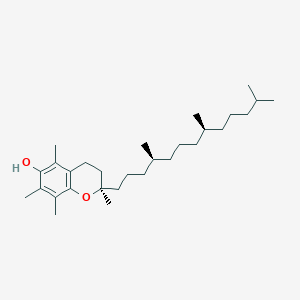

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IHMCZWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。